Product packaging for 2-(3-Methylphenyl)-1H-imidazole(Cat. No.:CAS No. 21202-37-9)

2-(3-Methylphenyl)-1H-imidazole

Cat. No.: B3115819
CAS No.: 21202-37-9
M. Wt: 158.2 g/mol
InChI Key: WPDPLDCNQCWWEC-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1H-imidazole (CAS 21202-37-9) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of 1,5-diarylimidazoles, a scaffold recognized for its versatile biological activities and potential as a multitargeted therapeutic lead . The imidazole core is a privileged structure in drug discovery, known for its ability to bind with various enzymes and receptors through hydrogen bonding and hydrophobic interactions . Specifically, 1,5-diarylimidazole derivatives have been investigated as potential multitargeted agents for complex neurodegenerative diseases. Prototypes from this class have demonstrated concurrent microtubule-stabilizing activity and inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inflammatory pathways in vitro, suggesting a promising strategy for conditions like Alzheimer's disease . This compound serves as a valuable building block for structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules. Researchers can utilize it to explore novel mechanisms of action, including kinase inhibition, tubulin polymerization modulation, and topoisomerase II catalytic inhibition, which are relevant in oncology and inflammation research . Safety Notice: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B3115819 2-(3-Methylphenyl)-1H-imidazole CAS No. 21202-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDPLDCNQCWWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies of 2 3 Methylphenyl 1h Imidazole and Analogues

Classical and Multicomponent Condensation Approaches for Imidazole (B134444) Ring Formation

Classical methods for imidazole synthesis often involve the condensation of multiple components in a single pot, a strategy valued for its efficiency and atom economy. These approaches have been refined over more than a century to improve yields and expand the scope of accessible structures.

First reported in 1882, the Radziszewski imidazole synthesis is a foundational multicomponent reaction for preparing imidazoles. wikipedia.orgscribd.com The classic approach involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). scribd.comresearchgate.net This one-pot reaction is a versatile method for producing tri- and tetra-substituted imidazoles. eurekaselect.combenthamdirect.comingentaconnect.com

The general reaction can be visualized in two conceptual stages: the initial condensation of the dicarbonyl with ammonia to form a diimine intermediate, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org However, the precise mechanism is not fully certain. wikipedia.org

Over the years, several modifications have expanded the utility of the Radziszewski reaction. A significant adaptation involves replacing one equivalent of ammonia with a primary amine, which yields N-substituted imidazoles. wikipedia.orgscribd.com Another variation is the Weidenhagen synthesis, which demonstrated that α-hydroxyketones could be oxidized in situ to the corresponding dicarbonyl, broadening the range of suitable starting materials. scribd.com

Despite its utility, the original reaction can sometimes suffer from low yields and the formation of side products, such as oxazoles. scribd.comingentaconnect.com Nevertheless, for certain substrate combinations, such as the reaction of benzil (B1666583) with benzaldehyde (B42025) and ammonia, nearly quantitative yields of the corresponding triphenylimidazole can be achieved. scribd.com

Building on the principles of the Radziszewski reaction, modern organic synthesis has seen the development of advanced one-pot, four-component protocols for creating highly substituted imidazoles. isca.metandfonline.com These reactions typically combine a 1,2-dicarbonyl compound, an aldehyde, ammonium (B1175870) acetate (B1210297) (as the ammonia source), and, for tetra-substituted products, a primary amine. isca.measianpubs.org

The efficiency of these reactions is often enhanced by catalysts. For instance, p-toluenesulfonic acid (PTSA) has been shown to be an inexpensive and effective catalyst for the synthesis of both tri- and tetra-substituted imidazoles in high yields under mild, refluxing conditions in ethanol. isca.me A variety of substituted aromatic aldehydes can be successfully condensed with benzil and ammonium acetate using just 5 mol% of PTSA. isca.me Other catalytic systems, including silver catalysts and nano-magnetic catalysts, have also been employed to facilitate these multicomponent reactions. acs.orgrsc.org

These one-pot methods are highly valued for their operational simplicity, reduced waste generation, and ability to rapidly generate libraries of complex imidazole derivatives from simple starting materials. isca.measianpubs.org

Table 1: Examples of Four-Component Synthesis of 2,4,5-Triaryl-1H-imidazoles This table is representative of the general four-component synthesis methodology.

Entry Aldehyde (ArCHO) Dicarbonyl Amine Source Product Yield (%) Reference
1 4-Methoxybenzaldehyde Benzil NH₄OAc 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole 90% asianpubs.org
2 4-Chlorobenzaldehyde Benzil NH₄OAc 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole 85% asianpubs.org
3 4-Nitrobenzaldehyde Benzil NH₄OAc 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole 83% asianpubs.org
4 Benzaldehyde Benzil NH₄OAc 2,4,5-Triphenyl-1H-imidazole 89% asianpubs.org

A noteworthy advancement in the synthesis of substituted imidazoles is the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a mild Lewis acid catalyst. nih.govrsc.orgnih.gov This method provides an efficient, metal-free route to trisubstituted imidazoles through the reaction of 1,2-diketones and aldehydes, using hexamethyldisilazane (B44280) (HMDS) as the nitrogen source. nih.govnih.gov The reactions are often performed under solvent-free conditions with microwave irradiation, which significantly reduces reaction times. nih.govrsc.org

The proposed mechanism begins with the activation of the aldehyde by TMSOTf, followed by nucleophilic addition of HMDS. nih.gov The resulting silanamine intermediate then adds to the activated dicarbonyl compound, leading to cyclization and formation of the imidazole ring. nih.gov

This protocol has been successfully applied to the synthesis of 4,5-Diphenyl-2-(3-methylphenyl)-1H-imidazole . nih.gov The reaction of benzil, 3-methylbenzaldehyde, and HMDS in the presence of TMSOTf under microwave irradiation afforded the target compound in good yield. nih.gov This demonstrates the method's direct applicability for creating imidazoles with the 2-(3-methylphenyl) substituent.

Table 2: TMSOTf-Catalyzed Synthesis of 4,5-Diphenyl-2-(3-methylphenyl)-1H-imidazole

Dicarbonyl Aldehyde Nitrogen Source Catalyst Conditions Product Yield (%) Reference
Benzil 3-Methylbenzaldehyde HMDS TMSOTf Microwave, Solvent-free 4,5-Diphenyl-2-(3-methylphenyl)-1H-imidazole 58% nih.gov

Novel Synthetic Strategies for 2-Aryl-1H-imidazoles

Beyond classical condensation, novel synthetic strategies have emerged that offer alternative pathways to 2-aryl-1H-imidazoles, often through the transformation of other heterocyclic systems or by pioneering new bond-forming techniques.

An innovative and efficient route to substituted 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.govnih.gov This strategy utilizes readily available 5-amino-1,2,3-triazoles, which can be prepared through the dipolar cycloaddition of azides and nitriles. mdpi.comresearchgate.net

The core of this transformation is the acid-catalyzed rearrangement of the triazole ring. nih.govcolab.ws The proposed mechanism includes an intramolecular cyclization of a 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole, which is followed by the opening of the triazole ring and loss of dinitrogen (N₂). mdpi.comnih.gov This generates a carbene intermediate that subsequently undergoes an insertion reaction into the O-H bond of an alcohol solvent to furnish the final 2-substituted imidazole product. mdpi.comnih.govnih.gov This approach provides a novel entry to functionalized imidazoles where the substituent at the 2-position is derived from the alcohol used in the reaction. nih.gov

Table 3: Synthesis of Imidazoles from 5-Amino-1,2,3-Triazole Precursors This table illustrates the general transformation; the substituent at the C2 position of the resulting imidazole is derived from the alcohol solvent (ROH).

5-Amino-1,2,3-triazole Precursor Alcohol (ROH) Conditions Product (Representative) Reference
5-Amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazole Methanol (MeOH) Reflux, conc. HCl 2-Methoxy-4-aryl-1H-imidazole nih.gov
5-Amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazole Ethanol (EtOH) Reflux, conc. HCl 2-Ethoxy-4-aryl-1H-imidazole nih.gov
5-Amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazole Isopropanol (i-PrOH) Reflux, conc. HCl 2-Isopropoxy-4-aryl-1H-imidazole nih.gov

A significant advance in sustainable chemistry is the development of metal-free methods for imidazole synthesis. One such strategy is a one-pot reaction that proceeds via the functionalization of an N-α-C(sp³)–H bond. rsc.orgresearchgate.netrsc.org This approach allows for the synthesis of tetrasubstituted imidazoles from the reaction of arylmethylamines with 1,2-dicarbonyls or benzoin. rsc.orgrsc.org

The reaction is typically catalyzed by a simple organic acid, such as acetic acid (AcOH), and uses molecular oxygen from the air as the oxidant. rsc.orgresearchgate.netrsc.org The key mechanistic step is the functionalization of the C(sp³)–H bond adjacent to the nitrogen atom in the arylmethylamine. rsc.org This method is notable for its high efficiency, excellent yields (up to 95%), and avoidance of transition metal catalysts. rsc.orgresearchgate.net By selecting the appropriate arylmethylamine, this method can be tailored to produce imidazoles with specific 2-aryl substituents. For example, using 3-methylbenzylamine (B90883) as the starting material would directly lead to the formation of a 2-(3-methylphenyl)-substituted imidazole ring.

Table 4: Metal-Free Synthesis of Tetrasubstituted Imidazoles via C-H Functionalization This table shows representative examples from the general method. The R¹ group on the arylmethylamine becomes the substituent at the C2 position of the imidazole.

Arylmethylamine (R¹-C₆H₄-CH₂NH₂) 1,2-Dicarbonyl Catalyst Conditions Product (Representative) Yield (%) Reference
Benzylamine (R¹=H) Benzil AcOH (30 mol%) 140 °C, open air 1-Benzyl-2,4,5-triphenyl-1H-imidazole 91% researchgate.net
4-Methylbenzylamine (R¹=4-Me) Benzil AcOH (30 mol%) 140 °C, open air 2-(4-Methylphenyl)-1-(4-methylbenzyl)-4,5-diphenyl-1H-imidazole 95% researchgate.net
3-Chlorobenzylamine (R¹=3-Cl) Benzil AcOH (30 mol%) 140 °C, open air 2-(3-Chlorophenyl)-1-(3-chlorobenzyl)-4,5-diphenyl-1H-imidazole 90% researchgate.net

Cyclocondensation Reactions of α-Amine-Oximes and Orthoesters

The synthesis of imidazoles through the cyclocondensation of α-amine-oximes with orthoesters is not a prominently documented or standard method in the reviewed scientific literature. While cyclocondensation reactions are fundamental to imidazole synthesis, established routes typically involve precursors like dicarbonyl compounds, aldehydes, and ammonia sources.

Mechanistic Investigations of Imidazole Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. For imidazoles, investigations have often focused on multi-component reactions where the ring is formed in a single pot.

Elucidation of Proposed Reaction Pathways and Intermediates

A widely applicable method for synthesizing 2,4,5-trisubstituted imidazoles, such as 2-(3-Methylphenyl)-1H-imidazole, is the Debus-Radziszewski synthesis. wikipedia.orgresearchgate.netslideshare.net This reaction is a multi-component process that typically involves a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. wikipedia.orgscribd.com

The reaction mechanism is generally understood to occur in two primary stages: wikipedia.orgresearchgate.net

Formation of a Diimine Intermediate : The 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate. wikipedia.orgscribd.com

Condensation and Cyclization : This diimine intermediate then condenses with an aldehyde. The subsequent cyclization and dehydration yield the final imidazole ring. wikipedia.org

Computational studies, particularly using density functional theory, support the significance of the diimine species as a key intermediate. researchgate.net These studies suggest that under acidic conditions, the diimine acts as a nucleophile, attacking the carbonyl group of the aldehyde. This leads to the formation of an acyclic enol intermediate, which then undergoes ring closure to form the stable aromatic imidazole ring. researchgate.net

Kinetic Studies of Imidazole Formation

Detailed kinetic studies specifically for the formation of this compound are not extensively available. However, kinetic investigations into related imidazole-forming reactions provide valuable insights. For instance, studies on the formation of simple imidazoles from glyoxal and ammonium ions reveal a kinetic competition between the desired imidazole-forming condensation pathway and side reactions, such as acetal (B89532) and oligomer formation. nih.gov The yield of imidazole was found to vary inversely with the initial concentration of the glyoxal reactant, highlighting a key kinetic bottleneck. nih.gov This suggests that for multi-component reactions like the Debus-Radziszewski synthesis, reactant concentrations are a critical parameter influencing the rate and efficiency of imidazole formation versus competing pathways.

Furthermore, kinetic studies on the oxidation of the imidazole ring show that the reaction rates are dependent on the concentration of the reactants and the pH of the medium, following specific rate laws with first-order or fractional-order dependencies. researchgate.net While these studies focus on the degradation rather than the formation of the ring, they underscore the general principles of how reaction conditions govern the kinetics of processes involving the imidazole core.

Derivatization and Functionalization of this compound

Once formed, the this compound core can be further modified to introduce a wide array of functional groups. These derivatizations can occur at the nitrogen atoms of the imidazole ring or on the carbon atoms of either the imidazole or the phenyl ring.

Strategies for N-Substitution on the Imidazole Core

The presence of two nitrogen atoms in the imidazole ring allows for the introduction of substituents, a process known as N-substitution. Due to tautomerism in an unsymmetrically substituted imidazole, N-substitution can potentially lead to two different regioisomers.

N-Alkylation N-alkylation is commonly achieved by reacting the imidazole with an alkyl halide in the presence of a base. google.comciac.jl.cn The choice of base and solvent can influence the reaction's efficiency and regioselectivity. Common bases include sodium hydroxide (B78521) and potassium hydroxide, sometimes supported on alumina. google.comciac.jl.cn Studies on unsymmetrical imidazoles show that the regioselectivity of alkylation is governed by a combination of steric and electronic factors. otago.ac.nz

Electronic Effects : Electron-withdrawing groups on the imidazole ring direct the substitution to the more remote nitrogen atom, which is less electronically deactivated. otago.ac.nz

Steric Effects : An increase in the steric bulk of either the existing substituent on the ring or the incoming alkylating agent favors substitution at the less-hindered nitrogen atom. otago.ac.nz

Alkylating AgentBaseSolventTemperatureYieldReference
Benzyl Bromide50% aq. NaOHSDS/Water60°CHigh lookchem.com
Cetyl Bromide50% aq. NaOHSDS/Water60°C95% lookchem.com
Allyl Bromide50% aq. NaOHSDS/Water60°C80% lookchem.com
Various Alkyl HalidesKOH/Al₂O₃DichloromethaneRoom TempGood ciac.jl.cn
Alkyl HalideSodium HydroxideAromatic Solvent75-115°C- google.com

N-Arylation The introduction of an aryl group at the nitrogen atom is a key transformation, often accomplished via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this purpose, utilizing a palladium catalyst with specialized ligands to couple the imidazole with an aryl halide. nih.govrsc.orgorganic-chemistry.org

A notable challenge in the N-arylation of imidazoles is their tendency to inhibit the palladium catalyst. nih.gov However, this can be overcome by using pre-activated catalyst solutions. This methodology has proven to be highly general, allowing for the N1-selective arylation of various unsymmetrical imidazoles with a wide range of functionalized aryl bromides and chlorides, including heteroaryl substrates. nih.govnih.gov

Aryl Halide TypeCatalyst SystemBaseScopeReference
Aryl Bromides/ChloridesPd₂(dba)₃ / L1 (Buchwald Ligand)K₃PO₄Broad, including functionalized and heteroaryl halides nih.gov
Aryl ChloridesBippyPhos/[Pd(cinnamyl)Cl]₂-Very broad, including primary/secondary amines, amides nih.gov
2,6-DihaloisonicotinatesPd(OAc)₂ / XPhost-BuONaMono-N-arylation of anilines bond.edu.au

Regioselective Functionalization of the Phenyl Ring and Imidazole Ring

Beyond N-substitution, functional groups can be installed at specific carbon positions on both the phenyl and imidazole rings, a process critical for tuning the molecule's properties.

Regioselective Functionalization of the Phenyl Ring A powerful strategy for functionalizing the phenyl ring is Directed ortho Metalation (DoM) . wikipedia.orgbaranlab.org In this approach, a substituent on the ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent (like n-butyllithium) and directs the deprotonation to the adjacent ortho position. organic-chemistry.orgharvard.edu The imidazole ring itself can act as an effective DMG, with its nitrogen atom coordinating the lithium and facilitating deprotonation at the C2' or C6' position of the 2-phenyl group. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to install new functional groups exclusively at the ortho position. wikipedia.orguwindsor.ca

Regioselective Functionalization of the Imidazole Ring The imidazole ring has its own distinct reactivity. It is an electron-rich heterocycle susceptible to electrophilic attack, which typically occurs at the C4 and C5 positions. globalresearchonline.net

Modern synthetic methods, particularly palladium-catalyzed C-H activation, have enabled the direct and regioselective functionalization of the imidazole C-H bonds. nih.gov

C2-Arylation : While the C5 position is often more reactive, specific conditions involving palladium catalysts and strong bases can promote arylation at the C2 position. nih.gov

C5-Arylation : C-H arylation often occurs preferentially at the C5 position. nih.gov

Control of Regioselectivity : The regioselectivity of these C-H functionalization reactions can be controlled through the use of N-protecting groups. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to direct arylation to specific sites. This protecting group can later be removed or used to facilitate regioselective N-alkylation, providing a versatile strategy for synthesizing complex, multi-substituted imidazoles. nih.gov

Synthesis of Poly-substituted Imidazole Analogues

The synthesis of poly-substituted imidazole analogues, including tri- and tetra-substituted derivatives, is a significant area of research due to their wide-ranging applications in medicinal chemistry and materials science. rsc.orgrasayanjournal.co.in These compounds are typically synthesized through multi-component reactions (MCRs) which offer advantages such as high atom economy, procedural simplicity, and the ability to generate structural diversity in a single step. nih.gov Common strategies involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an ammonia source (typically ammonium acetate), and in the case of tetrasubstituted imidazoles, a primary amine. nih.govacademie-sciences.fr Various catalytic systems and reaction conditions have been developed to optimize the synthesis of these complex molecules, enhancing yields and promoting green chemistry principles. rasayanjournal.co.inrsc.org

Catalytic Approaches for Tri-substituted Imidazoles

The synthesis of 2,4,5-triarylimidazoles often employs a three-component reaction of a 1,2-diketone, an aromatic aldehyde, and ammonium acetate. academie-sciences.fr The efficiency of this condensation is frequently enhanced by a catalyst.

Silica (B1680970) chloride (SiO₂–Cl) has been demonstrated as an effective and reusable heterogeneous catalyst for this transformation. academie-sciences.fr In a solvent-free approach, benzil, an aldehyde, and ammonium acetate are heated with silica chloride, leading to excellent yields of 2,4,5-triaryl-1H-imidazoles. academie-sciences.fr The optimal conditions involve stirring the reactants at 80°C. academie-sciences.fr This method avoids the use of volatile organic solvents, aligning with green chemistry principles. academie-sciences.fr

Another green approach utilizes an aqueous extract of Syzygium cumini seed as a biocatalyst. rasayanjournal.co.in This method involves refluxing benzil, a substituted aromatic aldehyde, and ammonium acetate in the presence of the seed extract. rasayanjournal.co.in The catalyst is non-toxic, inexpensive, and environmentally friendly, providing high to excellent yields in a short reaction time. rasayanjournal.co.in

Microwave irradiation has also been employed to accelerate the synthesis of 2,4,5-triarylimidazoles. rsc.orgrsc.org One highly efficient and green method performs the reaction in water without any catalyst. rsc.orgrsc.org Benzil, an aldehyde, and ammonium acetate are subjected to microwave irradiation, which facilitates rapid synthesis and offers a pathway for creating a diverse range of compounds. rsc.orgrsc.org Other catalysts, such as concentrated sulfuric acid and 8-hydroxy-7-iodoquinoline-5-sulfonic acid (HISA), have also been used under microwave conditions to produce 2,4,5-triarylimidazole derivatives in high yields. umsida.ac.id

The table below summarizes various catalytic methods for the synthesis of 2,4,5-triarylimidazoles.

Table 1: Synthesis of 2,4,5-Triarylimidazole Analogues

Entry Aldehyde Catalyst Reaction Conditions Yield (%) Reference
1 Benzaldehyde Silica Chloride (SiO₂–Cl) Neat, 80°C, 30 min 95 academie-sciences.fr
2 4-Chlorobenzaldehyde Silica Chloride (SiO₂–Cl) Neat, 80°C, 35 min 96 academie-sciences.fr
3 4-Methylbenzaldehyde Silica Chloride (SiO₂–Cl) Neat, 80°C, 40 min 94 academie-sciences.fr
4 4-Nitrobenzaldehyde Syzygium cumini seed extract Reflux, 60 min 96 rasayanjournal.co.in
5 Vanillin Syzygium cumini seed extract Reflux, 65 min 94 rasayanjournal.co.in
6 Benzaldehyde None Water, Microwave (800W), 10 min 98 rsc.org
7 4-Methoxybenzaldehyde H₂SO₄ Microwave (280W), 5 min 89 umsida.ac.id

Synthetic Methodologies for Tetra-substituted Imidazoles

The synthesis of 1,2,4,5-tetrasubstituted imidazoles typically involves a four-component condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate. nih.govrsc.org A variety of catalysts have been developed to facilitate this one-pot reaction, often under solvent-free or ultrasonically irradiated conditions.

Nanocrystalline magnesium aluminate (MgAl₂O₄) serves as an efficient catalyst for this synthesis under ultrasonic irradiation. nih.gov The reaction, conducted in ethanol, benefits from high yields, short reaction times, and mild conditions. nih.gov The acidic nature of the MgAl₂O₄ catalyst is believed to accelerate the cyclocondensation by activating the aldehyde and diketone reactants. nih.gov

Zeolite ZSM-11 is another effective and reusable catalyst for preparing 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions at 110°C. nih.gov This method offers high catalytic activity and the advantage of catalyst recyclability. nih.gov

Trityl chloride (TrCl) has been identified as a novel catalyst that promotes the reaction under neutral, solvent-free conditions at 90°C. rsc.org It is proposed that trityl chloride generates a trityl carbocation in situ, which activates the aldehyde and facilitates the condensation cascade. rsc.org

Furthermore, magnetic nanoparticle-supported sulfonic acid (γ-Fe₂O₃-SO₃H) has been used as a green and magnetically separable catalyst for the one-pot synthesis of both trisubstituted and tetrasubstituted imidazoles under solvent-free conditions. researchgate.net This approach allows for short reaction times and high purity of the products. researchgate.net

A novel domino reaction between 2-azido acrylates and nitrones provides an alternative, catalyst-free route to 1,2,4,5-tetrasubstituted imidazoles under mild conditions. acs.org This method avoids the need for metal, acid, or base catalysts and tolerates a range of steric and electronic properties on the aromatic substituents of the 2-azido acrylates. acs.org

The table below details different synthetic routes for 1,2,4,5-tetrasubstituted imidazoles.

Table 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazole Analogues

Entry Aldehyde Primary Amine Catalyst Reaction Conditions Yield (%) Reference
1 Benzaldehyde Aniline Nanocrystalline MgAl₂O₄ Ethanol, Ultrasound (50 kHz), 60°C, 30 min 94 nih.gov
2 4-Chlorobenzaldehyde Aniline Nanocrystalline MgAl₂O₄ Ethanol, Ultrasound (50 kHz), 60°C, 30 min 95 nih.gov
3 Benzaldehyde Aniline ZSM-11 Zeolite Neat, 110°C, 30 min 96 nih.gov
4 4-Methoxybenzaldehyde Aniline ZSM-11 Zeolite Neat, 110°C, 30 min 94 nih.gov
5 Benzaldehyde Aniline Trityl Chloride (TrCl) Neat, 90°C, 15 min 96 rsc.org
6 4-Methylbenzaldehyde Benzylamine Trityl Chloride (TrCl) Neat, 90°C, 20 min 94 rsc.org
7 4-Chlorobenzaldehyde Aniline γ-Fe₂O₃-SO₃H Neat, 80°C, 30 min 95 researchgate.net

Structural Elucidation and Conformational Analysis of 2 3 Methylphenyl 1h Imidazole Derivatives

Single-Crystal X-ray Diffraction Studies

Studies on imidazole (B134444) derivatives reveal that the imidazole ring is a common feature. iosrjournals.org For instance, in the crystal structure of 2-phenyl-1H-imidazole, the molecule is nearly planar, with the imidazole and phenyl rings being almost coplanar. researchgate.netnih.gov The asymmetric unit of this compound contains half a molecule, with a mirror plane passing through the C-C bond connecting the two rings. researchgate.netnih.gov This planarity is a significant feature of the molecular geometry.

The packing of molecules in the crystal lattice is governed by various intermolecular forces. In many imidazole derivatives, the crystal structure is stabilized by a network of hydrogen bonds and other weak interactions, leading to the formation of supramolecular assemblies. researchgate.netnih.gov The study of crystal packing is crucial for understanding the physical properties of the solid state, such as melting point and solubility.

The crystal structure of imidazole itself is reported to be monoclinic, while 2-methylimidazole (B133640) adopts an orthorhombic structure. iomcworld.com These fundamental structures provide a basis for understanding the more complex packing arrangements of substituted derivatives like 2-(3-methylphenyl)-1H-imidazole.

Intermolecular interactions are the cornerstone of supramolecular chemistry and dictate the way molecules assemble in the solid state. mdpi.com In the crystals of this compound and its derivatives, a variety of these interactions are at play.

Hydrogen Bonding: The most prominent among these is the N-H···N hydrogen bond, a classic interaction in imidazole-containing structures. researchgate.netnih.gov This interaction links adjacent molecules, often forming infinite chains or more complex networks. researchgate.netnih.gov The presence of other functional groups can introduce additional hydrogen bonding motifs, such as N-H···O or O-H···N, further influencing the crystal packing. mdpi.com

Van der Waals Forces: These non-specific interactions, although weak, are collectively important in determining the final crystal packing, filling the space between molecules efficiently. A comprehensive understanding of these varied interactions can be achieved through tools like Hirshfeld surface analysis, which visually represents and quantifies intermolecular contacts. nih.gov

The interplay of the aforementioned intermolecular interactions leads to the formation of diverse and intricate supramolecular assemblies. mdpi.com These can range from simple one-dimensional chains to more complex two- or three-dimensional networks. The specific architecture of these assemblies is highly dependent on the substituents on the imidazole and phenyl rings.

Crystal Polymorphism , the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest. mdpi.com Different polymorphs of the same compound can exhibit different physical properties. While extensive studies on the polymorphism of this compound itself are not widely reported, the potential for polymorphism exists due to the possibility of different hydrogen bonding patterns and packing arrangements. For example, 4-phenyl-1H-imidazole is known to exist in at least two polymorphic forms. researchgate.net This highlights the importance of controlling crystallization conditions to obtain a desired solid-state form.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and dynamics of molecules in various states. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and FT-Raman) are particularly informative.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on both the phenyl and imidazole rings, as well as a singlet for the methyl group protons. The chemical shifts of the imidazole ring protons are particularly sensitive to their environment and can be affected by factors such as solvent and hydrogen bonding. In some imidazole derivatives, fast tautomerization can lead to broadened signals or an average signal for the imidazole protons. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each unique carbon atom in the phenyl and imidazole rings, as well as the methyl group. However, in some cases, fast tautomerization on the NMR timescale can lead to difficulties in observing the signals for the imidazole ring carbons in solution. mdpi.com Solid-state ¹³C CP-MAS NMR can be a valuable tool to overcome this issue and obtain a complete structural description. mdpi.com

2D NMR: Techniques like COSY, HSQC, and HMBC are powerful tools for establishing the connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. These techniques are crucial for confirming the structure of newly synthesized derivatives.

Interactive Data Table: Representative NMR Data for Imidazole Derivatives

Compound¹H NMR (Solvent)¹³C NMR (Solvent)
1-(phenyl)-1H-imidazole δ 7.86 (s, 1H), 7.50-7.21 (m, 7H) (CDCl₃) rsc.orgδ 137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2 (CDCl₃) rsc.org
1-(4-methylphenyl)-1H-imidazole δ 7.80 (s, 1H), 7.26-7.18 (m, 6H), 2.39 (s, 3H) (CDCl₃) rsc.orgδ 137.4, 135.6, 134.9, 130.3, 130.2, 121.3, 118.3, 20.9 (CDCl₃) rsc.org
2-(2-Hydroxyphenyl)-1,4,5-triphenyl imidazole δ 12.57 (s, 1H), 7.45-7.29 (m, 16H), 6.94 (d, J = 8.0 Hz, 1H), 6.67-6.62 (m, 1H), 6.55 (t, J = 8.0 Hz, 1H) (DMSO-d₆) rsc.orgδ 157.3, 144.4, 136.6, 134.4, 133.2, 131.3, 130.8, 130.2, 129.6, 129.4, 129.3, 128.7, 128.7, 128.5, 128.4, 126.9, 126.8, 126.1, 118.1, 116.9, 113.9 (DMSO-d₆) rsc.org
2-(2-Hydroxy-5-methylphenyl)-1,4,5-triphenyl imidazole δ 12.32 (s, 1H), 7.44-7.20 (m, 15H), 6.98 (d, J = 8.0 Hz, 1H), 6.83 (d, J = 8.0 Hz, 1H), 6.40 (s, 1H), 1.89 (s, 3H) (DMSO-d₆) rsc.orgδ 155.1, 144.6, 136.7, 134.4, 133.2, 131.3, 130.7, 130.6, 129.7, 129.3, 129.1, 128.7, 128.7, 128.5, 128.4, 127.2, 126.9, 126.3, 126.1, 116.7, 113.4, 20.1 (DMSO-d₆) rsc.org

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic "fingerprint" that is highly sensitive to its structure and bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Key vibrational modes include:

N-H stretching: A broad band in the region of 3400-2400 cm⁻¹, characteristic of hydrogen-bonded N-H groups in imidazole rings.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed below 3000 cm⁻¹.

C=N and C=C stretching: These vibrations of the imidazole and phenyl rings are expected in the 1650-1400 cm⁻¹ region.

Ring vibrations: In-plane and out-of-plane bending vibrations of the rings provide further structural information.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like N-H and C=O give strong signals in the IR, non-polar bonds like C=C and C-C often produce strong signals in the Raman spectrum. The combination of both techniques provides a more complete vibrational analysis. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.gov

Interactive Data Table: Characteristic FT-IR Bands for Imidazole Derivatives

Functional GroupTypical Wavenumber Range (cm⁻¹)References
N-H Stretching (H-bonded)3600-2400 researchgate.net
Aromatic C-H Stretching> 3000 rsc.org
Aliphatic C-H Stretching< 3000 rsc.org
C=N Stretching~1600 rsc.orgrsc.org
C=C Aromatic Stretching1600-1450 rsc.orgrsc.org
Imidazole Ring Vibrations1500-500 researchgate.net

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides valuable information about the compound's elemental composition and structural features.

For 2-aryl-1H-imidazoles, the molecular ion peak is typically observed, although its intensity can vary. libretexts.org The fragmentation patterns are often characterized by cleavages within the imidazole ring and the bonds connecting the aryl substituent. A common fragmentation pathway for imidazoles involves the loss of a hydrogen cyanide (HCN) molecule. researchgate.net For derivatives of this compound, characteristic fragments would also arise from the cleavage of the bond between the imidazole ring and the methylphenyl group, as well as fragmentation of the methylphenyl ring itself, such as the loss of a methyl radical (CH3). libretexts.orgmiamioh.edu

The fragmentation of related 2-aryl-4,5-diphenyl-1H-imidazoles has been studied, providing insights into the expected fragmentation of this compound. For instance, in the mass spectrum of 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole, the molecular ion peak is observed, and fragmentation likely proceeds through pathways common to substituted imidazoles. rsc.org

A detailed analysis of the mass spectrum of a specific derivative can help confirm its identity. The table below illustrates the expected and observed major fragment ions for a hypothetical derivative, 2-(3-Methylphenyl)-4,5-diphenyl-1H-imidazole, based on common fragmentation patterns of similar compounds.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for 2-(3-Methylphenyl)-4,5-diphenyl-1H-imidazole

Fragment Ionm/z (calculated)Possible StructureFragmentation Pathway
[M]+310.15C22H18N2+Molecular Ion
[M-H]+309.14C22H17N2+Loss of a hydrogen radical
[M-CH3]+295.13C21H15N2+Loss of a methyl radical from the tolyl group
[M-HCN]+283.14C21H17N+Loss of hydrogen cyanide from the imidazole ring

Conformational Dynamics and Tautomeric Equilibria

The imidazole ring of this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. This dynamic equilibrium is a key feature of unsymmetrically substituted imidazoles and influences their chemical and physical properties. mdpi.com

Investigation of Preferred Tautomeric Forms in Solution and Solid State

The preferred tautomeric form of this compound can differ between the solution and solid states, influenced by factors such as intermolecular hydrogen bonding and crystal packing forces. mdpi.com In the solid state, X-ray crystallography is a powerful tool for determining the precise location of the proton and thus identifying the dominant tautomer. For example, the crystal structure of 2-phenyl-1H-imidazole reveals intermolecular N-H···N hydrogen bonds that link the molecules into chains. nih.gov This hydrogen bonding network plays a significant role in stabilizing a particular tautomeric form in the crystal lattice. Similarly, the crystal structure of 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole also shows intermolecular N-H···N hydrogen bonds. researchgate.net

In solution, the tautomeric equilibrium is influenced by the solvent's polarity and its ability to form hydrogen bonds. nih.gov Spectroscopic techniques, particularly NMR, are invaluable for studying this equilibrium. The chemical shifts of the imidazole ring protons and carbons are sensitive to the position of the N-H proton. researchgate.net By analyzing these shifts, it's possible to determine the relative populations of the two tautomers in a given solvent. For many 2-substituted imidazoles, the tautomerism is rapid on the NMR timescale, resulting in averaged signals. mdpi.com

Temperature-Dependent NMR Studies for Tautomerization Dynamics

Dynamic NMR (DNMR) spectroscopy is a powerful technique to investigate the kinetics of tautomerization. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging tautomers. At low temperatures, the exchange rate can be slowed down sufficiently to observe separate signals for each tautomer. As the temperature increases, the exchange rate increases, leading to broadening of the signals, which eventually coalesce into a single, averaged signal at higher temperatures. nih.gov

The study of 2-phenylimidazolecarbaldehydes using temperature-dependent ¹H-NMR has demonstrated the utility of this method in understanding tautomerization processes in related imidazole derivatives. researchgate.net The coalescence temperature and the chemical shift difference between the signals of the two tautomers can be used to calculate the activation energy (ΔG‡) for the tautomerization process. This provides quantitative information about the energy barrier for the proton transfer.

Table 2: Hypothetical Temperature-Dependent ¹H NMR Data for Tautomerism Study

Temperature (K)Observed NMR SignalInterpretation
220Two distinct signals for imidazole ring protonsSlow exchange regime, individual tautomers observed
298Broadened signalsIntermediate exchange rate
350One sharp, averaged signalFast exchange regime, rapid tautomerization

Influence of Substituents on Tautomeric Preferences

The electronic nature and position of substituents on the 2-phenyl ring can significantly influence the tautomeric equilibrium of 2-aryl-1H-imidazoles. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the relative basicity of the two nitrogen atoms in the imidazole ring, thereby shifting the equilibrium towards one tautomer over the other. nih.govacs.org

For this compound, the methyl group is an electron-donating group. Its meta position has a weaker electronic effect compared to ortho or para positions. However, it can still influence the tautomeric preference through inductive effects. Generally, an electron-donating substituent on the phenyl ring will increase the electron density on the imidazole nitrogen atom closer to it, making it more basic and more likely to be protonated. nih.gov

Theoretical studies on substituted benzimidazoles have shown that the relative stabilities of tautomers are affected by substituents. nih.gov The Hammett equation can be used to correlate the tautomeric equilibrium constant with the electronic properties of the substituents. nih.gov The steric effects of substituents, particularly those in the ortho position, can also play a role by influencing the planarity between the phenyl and imidazole rings, which in turn can affect the electronic communication between the rings and the tautomeric equilibrium.

Theoretical and Computational Investigations of 2 3 Methylphenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation approximately, yielding valuable information about molecular properties.

Density Functional Theory (DFT) has become a leading method in computational chemistry for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides precise data on bond lengths, bond angles, and dihedral angles. mdpi.com

For imidazole (B134444) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-31G(d) or 6-311G(d,p) is commonly used to achieve reliable results that correlate well with experimental data. nih.govnih.govnih.gov The optimization of 2-(3-Methylphenyl)-1H-imidazole would reveal a planar imidazole ring, with the 3-methylphenyl group likely twisted out of the plane of the imidazole ring to minimize steric hindrance. mdpi.com Computational studies on similar imidazole derivatives confirm that DFT is a reliable method for predicting these structural parameters. bohrium.comresearchgate.net

Table 1: Representative Optimized Geometric Parameters for a Phenyl-Imidazole Derivative (Calculated via DFT/B3LYP) This table presents typical data obtained from DFT calculations for a molecule structurally similar to this compound to illustrate the output of such an analysis.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-N (imidazole)1.38
C=N (imidazole)1.32
C-C (imidazole)1.37
C-C (phenyl link)1.48
C-C (aromatic)1.40
Bond Angles (º) C-N-C (imidazole)108.5
N-C-N (imidazole)110.0
C-C-N (imidazole)107.0
C(imidazole)-C(phenyl)-C(phenyl)120.5

Ab initio methods, such as Hartree-Fock (HF) theory, are calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov HF is a foundational method that approximates the many-electron wavefunction as a single Slater determinant. While historically significant, the HF method does not adequately account for electron correlation, which can affect the accuracy of the results.

In modern computational studies, HF calculations are often performed alongside DFT calculations for comparative purposes. researchgate.net For many molecular systems, including imidazole derivatives, methods that include electron correlation, such as DFT (B3LYP), are generally found to provide results, particularly for vibrational frequencies and geometric parameters, that are in better agreement with experimental values than those obtained from HF. nih.govresearchgate.net A comparative study on a similar molecule, 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, utilized HF to analyze its electronic properties, demonstrating its continued use as a benchmark and comparative tool. pesquisaonline.netresearchgate.net

To understand the optical properties of a molecule, such as how it absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. researchgate.net TD-DFT is an extension of DFT used to calculate the excited states of molecules. This analysis provides information about electronic transitions, which correspond to the absorption of light at specific wavelengths in the UV-visible spectrum. nih.gov

The key outputs of a TD-DFT calculation are the excitation energies, absorption wavelengths (λmax), and oscillator strengths (f), which indicate the probability of a particular electronic transition occurring. nih.gov For this compound, TD-DFT calculations could predict its UV-visible absorption spectrum, identifying the transitions, such as π → π* transitions within the aromatic rings and the imidazole moiety, that are responsible for its absorption characteristics. uaeu.ac.aeresearchgate.net

Table 2: Representative TD-DFT Data for an Imidazole Derivative in Solution This table illustrates typical results from a TD-DFT calculation, showing predicted electronic transitions.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S12850.35HOMO → LUMO (95%)
S0 → S22500.12HOMO-1 → LUMO (78%)
S0 → S32200.08HOMO → LUMO+1 (65%)

Electronic Structure and Reactivity Descriptors

Beyond geometry and spectra, computational chemistry can predict a molecule's reactivity. This is achieved by analyzing the distribution of electrons and identifying regions that are susceptible to chemical attack.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic and optical properties of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. aimspress.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the ground state. nih.govresearchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich imidazole and phenyl rings, while the LUMO would also be located across the π-conjugated system. Analysis of the FMOs provides insight into the charge transfer interactions that can occur within the molecule. aimspress.com

Table 3: Representative Frontier Molecular Orbital Energies for an Imidazole Derivative This table provides an example of FMO data used to assess chemical reactivity.

ParameterEnergy (eV)
HOMO Energy -6.25
LUMO Energy -1.10
HOMO-LUMO Gap (ΔE) 5.15

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored based on the local electrostatic potential:

Red and Yellow regions indicate negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are typically found around electronegative atoms like nitrogen. nih.govpesquisaonline.net

Blue regions indicate positive potential, which is electron-poor. These areas are prone to nucleophilic attack and are usually located around acidic hydrogen atoms, such as the N-H proton of the imidazole ring. pesquisaonline.net

Green regions represent neutral or zero potential.

For this compound, an MEP map would likely show the most negative potential (red) localized around the sp2-hybridized nitrogen atom of the imidazole ring, indicating it as the primary site for electrophilic attack or protonation. The most positive potential (blue) would be expected near the hydrogen atom attached to the other imidazole nitrogen (N-H), highlighting its acidic character. nih.gov This visualization provides a clear and intuitive guide to the molecule's chemical reactivity. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. For imidazole derivatives, NBO analysis reveals the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is crucial for understanding the molecule's stability and reactivity.

In studies of similar imidazole-containing compounds, NBO analysis, often performed using methods like DFT/B3LYP, has been instrumental in elucidating intramolecular charge transfer (ICT). acadpubl.eumalayajournal.org The interactions between lone pair electrons (n) on nitrogen and oxygen atoms and the antibonding orbitals (σ* or π) of the ring system are particularly significant. These donor-acceptor interactions lead to the stabilization of the molecular structure. For instance, in a study of a substituted imidazole, significant stabilization energy was attributed to the interaction between a chlorine lone pair and a π antibonding orbital of an adjacent ring system. acadpubl.eu

A representative table of NBO analysis for a related imidazole derivative is shown below, illustrating the types of interactions and their corresponding stabilization energies.

Table 1: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Substituted Imidazole Derivative This table is representative and based on data for a similar compound. acadpubl.eu

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N13σ(N12-C16)46.07
LP(1) N13σ(C14-C15)16.48
LP(3) Cl35π(C27-C31)50.96
π(N13-C16)π(C14-C15)154.81
π(C27-C31)π*(C24-C25)954.54

E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These descriptors include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω).

These parameters are calculated using the following equations based on Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = μ2 / (2η)

A large HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity. Chemical hardness measures the resistance to a change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons. researchgate.net For imidazole derivatives, these descriptors are crucial for predicting their behavior in chemical reactions. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for a Related Benzodiazepine Compound This table is representative and based on data for a similar compound. researchgate.net

ParameterValue (eV)
HOMO Energy-5.98
LUMO Energy-1.87
Energy Gap (ΔE)4.11
Ionization Potential (I)5.98
Electron Affinity (A)1.87
Global Hardness (η)2.055
Chemical Potential (μ)-3.925
Global Electrophilicity (ω)3.74

Computational Modeling of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound.

Prediction of NMR Chemical Shifts (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Computational chemistry, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. mdpi.comnih.gov These predictions are often made using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

The accuracy of predicted NMR shifts has been significantly improved with the advent of machine learning algorithms trained on large datasets of experimental spectra. nih.govmdpi.com Such approaches can achieve mean absolute errors of less than 0.10 ppm for ¹H chemical shifts. nih.gov For imidazole derivatives, theoretical calculations can help in assigning signals, especially in cases where tautomerism or complex substitution patterns lead to overlapping peaks. mdpi.com The predicted shifts for both tautomeric forms of an imidazole derivative can be compared with experimental data to determine the predominant form in a given environment. mdpi.com

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for an Imidazole Derivative This table is representative and based on data for similar compounds. mdpi.comnih.gov

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-H7.8 - 8.2-
C4-H7.0 - 7.5-
C5-H7.0 - 7.5-
N-H12.0 - 13.0-
C2-145 - 150
C4-115 - 125
C5-115 - 125
Phenyl-C-120 - 140
Methyl-C-20 - 25
Methyl-H2.3 - 2.5-

Simulation of Vibrational (IR, Raman) Spectra

Computational simulations of infrared (IR) and Raman spectra are essential for assigning vibrational modes observed in experimental spectra. nih.gov DFT calculations can predict the frequencies and intensities of vibrational bands. arxiv.org The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov

For imidazole derivatives, the vibrational spectra are characterized by modes corresponding to the stretching and bending of the imidazole ring, the phenyl ring, and the methyl group. researchgate.net The N-H stretching vibration in the imidazole ring typically appears as a broad band in the IR spectrum. researchgate.net By comparing the simulated spectra with experimental data, a detailed assignment of the observed bands can be achieved, providing a deeper understanding of the molecular structure and bonding. nih.gov

Table 4: Selected Vibrational Frequencies (cm⁻¹) for a Related Imidazole Derivative This table is representative and based on data for similar compounds. researchgate.netnih.govresearchgate.net

AssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch~3100-3200~3100-3200
C-H stretch (aromatic)~3000-3100~3000-3100
C=N stretch~1600-1650~1600-1650
C=C stretch (ring)~1450-1600~1450-1600
C-H in-plane bend~1000-1300~1000-1300
C-H out-of-plane bend~700-900~700-900

Prediction of UV-Vis Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. researchgate.net These calculations can determine the electronic transitions responsible for the observed absorption bands. chemrxiv.orgresearchgate.net For many organic molecules, including those with imidazole scaffolds, the UV-Vis spectrum is characterized by π → π* transitions. researchgate.net

Machine learning models are also emerging as powerful tools for predicting UV-Vis spectra directly from molecular structures, offering a rapid and cost-effective alternative to experimental measurements. chemrxiv.orgnih.govnih.gov The ability to accurately predict UV-Vis spectra is valuable for identifying compounds and understanding their photophysical properties. nih.gov In imidazole derivatives, the position of the absorption maxima can be influenced by substituents on the rings, which can alter the energy of the molecular orbitals involved in the electronic transitions. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for a Related Imidazole Compound This table is representative and based on computational data for similar compounds.

TransitionCalculated λmax (nm)Oscillator Strength (f)
HOMO → LUMO~280-300> 0.1
HOMO-1 → LUMO~250-270> 0.1
HOMO → LUMO+1~230-250> 0.1

Structure-Property Relationship Studies

Computational studies are fundamental to establishing structure-property relationships. By systematically modifying the structure of this compound in silico, for example, by changing the position of the methyl group or introducing other substituents, it is possible to observe the effects on its electronic, reactive, and spectroscopic properties.

For instance, the position of the methyl group on the phenyl ring can influence the dihedral angle between the two rings, which in turn affects the extent of π-conjugation. This can lead to shifts in the UV-Vis absorption spectrum and changes in the global reactivity descriptors. Similarly, introducing electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby modifying the molecule's reactivity and photophysical characteristics. researchgate.net These computational explorations provide a rational basis for the design of new imidazole derivatives with tailored properties for various applications.

Effects of Electron-Withdrawing and Electron-Donating Groups on Electronic and Optical Characteristics

The electronic and optical properties of imidazole derivatives are highly sensitive to the nature of the substituents attached to their core structure. The methyl group (-CH₃) at the meta-position of the phenyl ring in this compound acts as a weak electron-donating group (EDG) through an inductive effect. The presence and position of such groups, as well as electron-withdrawing groups (EWGs), can significantly alter the molecule's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap between them, which in turn dictates its optical and electronic behavior.

Computational studies on analogous structures, such as 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole, provide valuable insights into these effects. webofjournals.com A study utilizing Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level investigated the impact of substituting a strong electron-donating group (-OH) and a strong electron-withdrawing group (-NO₂) at various positions on the phenyl ring. webofjournals.com

The introduction of these groups influences the distribution of electron density across the molecule. An EDG like the hydroxyl group (-OH) tends to increase the electron density on the imidazole ring system, which can affect its donor-acceptor capabilities. rsc.org Conversely, an EWG like the nitro group (-NO₂) pulls electron density away from the ring system. These shifts have a direct impact on the molecule's reactivity and its interaction with light. libretexts.org

The position of the substituent is also critical. For the analogous compound 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole, it was found that placing either the -OH or -NO₂ group at the para position resulted in the most stable geometric configuration (minimal potential energy). webofjournals.com This stability is often linked to more effective electronic delocalization or resonance.

These electronic modifications directly influence the optical properties, such as the maximum absorption wavelength (λ_max). The incorporation of an electron-withdrawing -NO₂ group at the para-position of the related imidazole system resulted in a molecule with the longest absorption wavelength (λ_max = 395.13 nm), indicating a smaller HOMO-LUMO energy gap. webofjournals.com The introduction of both -OH and -NO₂ groups at the para position in the analogue led to a significant blue shift in the absorption spectrum. webofjournals.com Such computational predictions are crucial for designing molecules with specific optical properties for applications in materials science and electronics.

Table 1: Predicted Optical Properties of Substituted 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole Derivatives

DerivativeSubstituent GroupPositionPredicted Max. Absorption Wavelength (λ_max)
2-(2-methyl-4-nitrophenyl)-4,5-diphenyl-1H-imidazole (analogue)-NO₂ (EWG)para395.13 nm
2-(4-hydroxy-2-methylphenyl)-4,5-diphenyl-1H-imidazole (analogue)-OH (EDG)paraNot specified, but contributes to a blue shift

This table is based on data for the analogue compound 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole as a proxy to illustrate substituent effects. webofjournals.com

Computational Insights into Intramolecular and Intermolecular Interactions

Computational methods are instrumental in elucidating the complex network of non-covalent interactions that stabilize a molecule and govern its interactions with its environment. These include both intramolecular (within the molecule) and intermolecular (between molecules) forces.

Atoms in Molecules (AIM) theory is another powerful tool that can identify and characterize intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···N), by analyzing the topology of the electron density. researchgate.net These subtle forces help to lock the molecule into a specific, low-energy conformation, which is critical for its subsequent intermolecular recognition properties.

Intermolecular Interactions: The way this compound interacts with other molecules is fundamental to its function in various chemical and biological contexts. Molecular Electrostatic Potential (MEP) surfaces are computationally generated to visualize the electron density distribution around a molecule. webofjournals.com These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other entities. For imidazole derivatives, the nitrogen atoms of the imidazole ring are typically regions of negative potential, making them likely sites for hydrogen bonding and coordination with metal ions. webofjournals.com

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand how small molecules like this compound might interact with the active site of a protein or other biological macromolecules. Docking studies on various imidazole derivatives have shown that they can form stable complexes through a combination of hydrogen bonds and π-π stacking interactions, where the imidazole or phenyl rings interact with aromatic residues in a binding pocket. rsc.org These simulations provide critical insights into the molecule's potential as a ligand for specific biological targets.

Coordination Chemistry and Metal Organic Frameworks Involving Imidazole Moieties

2-(3-Methylphenyl)-1H-imidazole as a Ligand

While specific studies on the coordination chemistry of this compound are not extensively documented in the cited literature, its behavior as a ligand can be inferred from the well-established chemistry of closely related 2-aryl-1H-imidazole and benzimidazole (B57391) derivatives. acs.org These compounds typically function as monodentate ligands, where the metal-ligand bond is formed through the lone pair of electrons on the tertiary nitrogen atom of the imidazole (B134444) ring. The presence of the 3-methylphenyl (m-tolyl) group at the 2-position introduces specific steric and electronic effects that can influence the properties of its metal complexes.

The synthesis of metal complexes with 2-aryl-imidazole derivatives is generally achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov A common method involves mixing a warm ethanolic solution of a metal halide, such as copper(II) chloride or nickel(II) chloride, with the ligand in a 1:2 metal-to-ligand stoichiometric ratio. The resulting complexes often precipitate from the solution and can be isolated by filtration. These complexes typically exhibit high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

A comprehensive characterization of these newly synthesized complexes is essential to confirm their formation and elucidate their structure. This is accomplished using a combination of spectroscopic and analytical techniques. uomustansiriyah.edu.iq Elemental analysis provides the empirical formula, while spectroscopic methods offer insight into the ligand's coordination to the metal center. nih.gov

The following table summarizes the key characterization techniques employed for imidazole-based metal complexes and the information they provide.

TechniqueInformation Provided
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the coordination of the imidazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds. nih.govuomustansiriyah.edu.iq
UV-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion (e.g., octahedral vs. tetrahedral). nih.gov
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Confirms the structure of the ligand and can indicate changes in the electronic environment upon complexation. A characteristic broad peak for the N-H proton of the imidazole ring is often observed.
Mass Spectrometry (e.g., ESI-MS) Determines the molecular weight of the complex, confirming its composition and stoichiometry. nih.gov
Magnetic Susceptibility Measurements Helps to determine the number of unpaired electrons in the metal center, which is indicative of its oxidation state and coordination environment. uomustansiriyah.edu.iq
Molar Conductivity Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-electrolytic compounds.

This table presents common techniques for characterizing metal complexes with imidazole-derived ligands.

As a ligand, this compound is expected to coordinate to metal ions primarily through its imine nitrogen (N3). wikipedia.org This monodentate coordination mode is typical for 2-substituted imidazoles where other potential donor atoms are absent. The coordination of two such ligands to a metal center, along with other ancillary ligands like halides or solvent molecules, results in the formation of stable complexes.

The geometry of the resulting metal complex is dictated by several factors, including the coordination number of the metal ion, its electronic configuration, and the steric hindrance imposed by the ligands. For first-row transition metals, various geometries are commonly observed. For instance, studies on analogous 2-substituted benzimidazole ligands have shown that Ni(II) complexes can exhibit tetrahedral geometry, while Cu(II) complexes often adopt a square planar arrangement. Octahedral geometries have also been proposed for complexes of Mn(II), Co(II), Ni(II), and Cu(II) with other imidazole derivatives. uomustansiriyah.edu.iq The dihedral angle between the imidazole and the 2-aryl substituent rings is another important structural feature, influencing how the molecules pack in the solid state. nih.govnih.gov

Imidazole-Based Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The principles of coordination chemistry involving imidazole-based ligands extend to the construction of infinite, multidimensional structures known as coordination polymers and metal-organic frameworks (MOFs). rsc.org By designing ligands with multiple coordination sites, it is possible to create robust frameworks with diverse architectures and potential applications in areas like gas storage and catalysis.

A successful strategy for building MOFs involves using ligands that contain both the N-donor imidazole ring and carboxylate groups. Imidazole dicarboxylate ligands, such as 2-phenyl-1H-imidazole-4,5-dicarboxylic acid, are particularly effective as they can bridge multiple metal centers. researchgate.net The imidazole ring provides a strong coordination site, while the carboxylate groups offer versatile binding modes (e.g., monodentate, bidentate chelating, bidentate bridging), leading to the formation of stable, extended networks. nih.gov

Hydrothermal and solvothermal synthesis are powerful and widely used methods for crystallizing MOFs. These techniques involve heating a mixture of the metal salt and the organic ligand in a solvent (water for hydrothermal, an organic solvent for solvothermal) in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures and pressures. These conditions facilitate the dissolution of precursors and the slow growth of high-quality single crystals, which are essential for structural analysis. nih.gov

The use of imidazole-based ligands, particularly multifunctional ones like imidazole dicarboxylates, gives rise to a remarkable diversity of network architectures. The final structure is highly dependent on the synthetic conditions, the nature of the metal ion, and the specific geometry of the organic linker. nih.gov Researchers have successfully synthesized frameworks with varying dimensionalities, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. uomustansiriyah.edu.iq

The intricate connectivity of these frameworks can be described and classified using topological analysis. Topology simplifies the complex structure into a set of nodes (representing the metal centers or clusters) and linkers (representing the organic ligands) to reveal the underlying net. Imidazole-based MOFs have been shown to form a variety of topologies, including the (6⁵·8) CdSO₄-type and the rare 4-connected self-penetrating (6³)₂(6⁴·8²)₂(6²·8⁴) topology. This architectural and topological diversity is crucial for tuning the porosity and properties of the resulting materials.

Framework DimensionalityDescriptionExample Topology
1D Metal-ligand units extend in one direction to form chains or ribbons.Not specified
2D Chains are linked together to form planar sheets or layers.(3,4)-connected net
3D Layers are pillared or interlinked to create a three-dimensional framework.CdSO₄-type, fcu, mog

This table illustrates the architectural diversity found in imidazole-based coordination polymers and MOFs.

The data obtained from SCXRD is crucial for confirming the connectivity of the network, identifying the coordination modes of the ligands, and analyzing the topology of the framework. researchgate.netnih.gov In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is used. PXRD is valuable for confirming the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern to one simulated from single-crystal data. researchgate.net

Catalytic Applications of Metal-Imidazole Complexes

The coordination of imidazole moieties to metal centers can significantly influence the catalytic activity of the resulting complexes. These complexes have been explored in a variety of catalytic transformations, functioning through both homogeneous and heterogeneous pathways. The electronic and steric properties of the imidazole ligand, including substituents on the phenyl ring such as the methyl group in this compound, can be fine-tuned to modulate the reactivity and selectivity of the metal catalyst.

Homogeneous and Heterogeneous Catalysis Mediated by Imidazole Metal Complexes

Metal complexes incorporating imidazole-based ligands are versatile catalysts that can operate in either a single phase with the reactants (homogeneous catalysis) or in a different phase (heterogeneous catalysis). rsc.org This dual applicability stems from the ability to either dissolve the molecular complexes in the reaction medium or to immobilize them onto solid supports. rsc.org

Homogeneous Catalysis:

In homogeneous catalysis, metal-imidazole complexes are molecularly dispersed within the reaction mixture, allowing for high activity and selectivity due to the well-defined nature of the catalytic sites. rsc.orgnih.gov These complexes are effective for a range of organic transformations. For instance, transition metal complexes with imidazole-containing ligands have been utilized in oxidation, reduction, and carbon-carbon bond-forming reactions. azjournalbar.comnih.gov The imidazole ligand acts as a strong σ-donor, which stabilizes the metal center and can influence the electronic properties of the catalyst, thereby affecting its reactivity. The nature of the substituent on the imidazole ring can sterically and electronically tune the catalytic performance.

A key advantage of homogeneous catalysis is the high degree of control over the catalyst's structure, which allows for mechanistic studies and rational design of more efficient catalysts. nih.gov However, a significant drawback is the often-difficult separation of the catalyst from the reaction products, which can lead to product contamination and catalyst loss. rsc.org

Heterogeneous Catalysis:

To overcome the separation challenges of homogeneous catalysis, metal-imidazole complexes can be heterogenized. This is typically achieved by anchoring the complexes onto solid supports such as polymers, silica (B1680970), or zeolites. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.org

The immobilization of these complexes can also prevent catalyst deactivation pathways that may occur in solution, such as dimerization. Heterogeneous catalysts derived from metal-imidazole complexes have been employed in various industrial processes, including hydrogenations and oxidations. researchgate.net The synergy between the well-defined molecular catalyst and the solid support can lead to enhanced catalytic performance. rsc.org

Below is a table summarizing the characteristics of homogeneous and heterogeneous catalysis with metal-imidazole complexes:

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Dissolved in the reaction mediumSolid, immiscible with the reaction medium
Activity Generally highCan be lower than homogeneous counterparts
Selectivity Generally highCan be influenced by the support
Catalyst Separation DifficultEasy (e.g., filtration)
Recyclability Often poorGenerally good
Examples of Reactions Oxidation, C-C coupling, hydrogenationHydrogenation, oxidation, steam reforming

Exploration of N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazoles in Catalysis

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that are typically derived from the deprotonation of imidazolium (B1220033) salts. scripps.edu These molecules have become ubiquitous as ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form robust bonds with transition metals. isca.me The stability and reactivity of NHCs can be modified by altering the substituents on the nitrogen atoms and the backbone of the imidazole ring.

NHCs derived from imidazoles, including potentially those from this compound, are powerful ligands for a wide array of metal-catalyzed reactions. scripps.edu They are often considered superior alternatives to phosphine (B1218219) ligands due to their greater thermal stability and resistance to oxidation. isca.me

The general structure of an NHC derived from an imidazolium salt is shown below:

Image of a generic N-Heterocyclic Carbene derived from an imidazolium salt.

Applications in Cross-Coupling Reactions:

Metal-NHC complexes have shown exceptional activity in various cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Some of the most notable examples include:

Suzuki-Miyaura Coupling: Palladium-NHC complexes are highly effective catalysts for the coupling of aryl halides with boronic acids. scripps.edu These catalysts can facilitate the coupling of even challenging substrates like aryl chlorides. acs.org

Buchwald-Hartwig Amination: The formation of C-N bonds through the coupling of aryl halides with amines is efficiently catalyzed by palladium-NHC complexes. These reactions can often be carried out under mild conditions. scripps.edu

Stille Coupling: The cross-coupling of organostannanes with organic halides is another area where palladium-NHC complexes have demonstrated high efficacy. scripps.edu

The table below provides illustrative examples of cross-coupling reactions catalyzed by metal-NHC complexes.

Cross-Coupling ReactionReactantsMetal-NHC CatalystProduct
Suzuki-MiyauraAryl Halide + Arylboronic AcidPd-NHCBiaryl
Buchwald-HartwigAryl Halide + AminePd-NHCArylamine
StilleAryl Halide + OrganostannanePd-NHCBiaryl

The strong bond between the NHC ligand and the metal center often leads to highly stable and active catalysts with high turnover numbers. The steric bulk of the NHC ligand can also play a crucial role in promoting reductive elimination, the final step in many cross-coupling catalytic cycles.

Applications in Advanced Materials Science

Photophysical Materials

The inherent fluorescence and responsiveness to light of imidazole-based compounds have driven research into the photophysical applications of 2-(3-methylphenyl)-1H-imidazole.

Derivatives of this compound have been investigated as components of fluorescent materials. Research has shown that related imidazole (B134444) compounds can exhibit significant fluorescence, making them suitable for use as fluorescent probes. While specific studies on this compound as a standalone fluorescent probe are not extensively detailed in the provided information, the broader class of 2-phenyl-1H-imidazole derivatives it belongs to is recognized for its fluorescent properties.

The non-centrosymmetric nature of certain crystal structures containing this compound is a key factor in their investigation for second-harmonic generation (SHG) properties. SHG is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency. Materials exhibiting strong SHG are crucial for applications in laser technology and optical communications.

Beyond SHG, the broader nonlinear optical (NLO) properties of materials incorporating this compound are of significant interest. NLO materials can manipulate the properties of light and are essential for developing advanced optical devices. The arrangement of molecules in the crystal lattice and the electronic characteristics of the imidazole ring and the methylphenyl group contribute to these NLO effects.

The potential of this compound and its derivatives extends to optoelectronic devices. In the context of Organic Light-Emitting Diodes (OLEDs), imidazole-based compounds can serve as host materials or as ligands in the emissive layer's metal complexes. Their electronic properties can facilitate charge transport and recombination, which are fundamental processes for light emission in OLEDs. Furthermore, the semiconductor properties of such organic molecules are being explored for their use in other semiconductor devices.

Advanced Polymeric Materials

The structural rigidity and thermal stability imparted by the imidazole ring make this compound a candidate for incorporation into high-performance polymers.

While direct synthesis of polybenzimidazole (PBI) from this compound is not the primary route, it serves as a model compound and a potential monomer modification for creating specialized PBI structures. PBIs are a class of high-performance polymers known for their exceptional thermal and chemical stability. The incorporation of a methylphenyl group could be explored as a means to modify the properties of the resulting polymer, potentially improving its solubility or altering its mechanical characteristics. The general synthesis of PBIs involves the condensation of aromatic bis-o-diamines with aromatic dicarboxylates.

Other Material Applications

Corrosion Inhibition Studies

The nitrogen atoms in the imidazole ring are key to its function as a corrosion inhibitor. These atoms possess lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms on a surface, leading to the formation of a protective adsorbed layer. This layer acts as a barrier, isolating the metal from the corrosive environment. The effectiveness of inhibition depends on the molecule's ability to adsorb strongly onto the metal surface, a process that can be either physical (physisorption) or chemical (chemisorption). electrochemsci.orgresearchgate.net

Studies on various imidazole derivatives have confirmed their potential to protect metals, particularly mild steel in acidic media. electrochemsci.orgresearchgate.net For example, a study of 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT), a related heterocyclic compound, demonstrated significant corrosion inhibition for mild steel in 1 M HCl. icrc.ac.iricrc.ac.ir The inhibition efficiency was found to increase with inhibitor concentration, reaching a maximum of 88.6% at a concentration of 0.5 mM after 5 hours of immersion. icrc.ac.ir The adsorption of this inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. icrc.ac.iricrc.ac.ir The negative value of the free energy of adsorption (ΔG°ads) indicates a spontaneous adsorption process. electrochemsci.org

Another study investigating imidazole and 2-methylimidazole (B133640) found that their inhibition efficiency increased with concentration. researchgate.net The adsorption of these simple imidazole compounds was found to obey Temkin's adsorption isotherm, and they acted as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Imidazole and Related Derivatives on Mild Steel

InhibitorCorrosive MediumConcentrationInhibition Efficiency (IE%)Adsorption IsothermReference
5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT)1 M HCl0.5 mM88.6%Langmuir icrc.ac.ir
Imidazole1N HClNot Specified (Max)Increased with concentrationTemkin researchgate.net
2-Methylimidazole1N HClNot Specified (Max)Increased with concentrationTemkin researchgate.net
2,4,5-triphenyl-1-vinyl-1H-imidazole1% NaCl SolutionNot SpecifiedAdsorbed via monolayer formationLangmuir electrochemsci.org

Applications in Host-Guest Chemistry, Gas Separation, and Sorption

The ability of the imidazole ring to participate in non-covalent interactions makes it a valuable building block for creating porous materials and molecular hosts for applications in separation, storage, and sensing.

Host-Guest Chemistry: Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules through interactions like hydrogen bonding or ligation. While specific studies on this compound as a host were not prominent, related structures are integral to this field. For example, molecular squares have been assembled using rhenium corners and porphyrin-based linkers. northwestern.edu These structures act as hosts, capable of binding guest molecules within their defined cavities, which can be monitored by changes in the host's luminescence. northwestern.edu The nitrogen atoms in heterocyclic linkers are often crucial for coordinating to metal centers or interacting with guest molecules.

Gas Separation and Sorption: Imidazole-based structures are highly effective in creating porous materials like Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs) for gas separation and sorption, particularly for CO₂ capture. mdpi.comrsc.org The nitrogen atoms in the imidazole ring can act as basic sites that have a strong affinity for acidic gases like CO₂.

A study on MOFs synthesized with a 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) linker demonstrated excellent CO₂ adsorption. mdpi.com The TIBM-Cu MOF, in particular, showed a high CO₂ uptake of 3.60 mmol/g at 1 bar and 298 K, which is attributed to open copper sites and the nitrogen-rich environment of the imidazole groups. mdpi.com This material also exhibited a considerable CO₂/N₂ selectivity, which is crucial for post-combustion carbon capture. mdpi.com

Similarly, porous organic polymers functionalized with imidazole-based ionic liquids have been developed for CO₂ adsorption. rsc.org These materials showed CO₂ uptake capacities up to 73.6 cm³ g⁻¹ (at 273 K and 1 bar) and could also function as reusable catalysts. rsc.org Furthermore, imidazole-based polyamides and polyimides have been synthesized and tested for their ability to remove heavy metal ions like Co²⁺, Cr³⁺, Cd²⁺, Hg²⁺, and Pb²⁺ from aqueous solutions, showcasing their versatility in sorption applications. jmcs.org.mxresearchgate.net

Table 3: CO₂ Adsorption Capacity of Imidazole-Based Porous Materials

MaterialTypeCO₂ Adsorption CapacityConditionsReference
TIBM-CuMOF3.60 mmol/g298 K, 1 bar mdpi.com
TIBM-AlMOF2.1 mmol/g298 K, 1 bar mdpi.com
TIBM-CrMOF1.6 mmol/g298 K, 1 bar mdpi.com
Imidazole Ionic Liquid POPPOP73.6 cm³/g273 K, 1 bar rsc.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings on 2-(3-Methylphenyl)-1H-imidazole

Research into this compound and its related structures has revealed its significance across several scientific domains. The imidazole (B134444) scaffold is a well-established pharmacophore, and its derivatives have been extensively studied for various biological activities.

Medicinal Chemistry and Pharmacological Activities: Imidazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govijnrd.org The synthesis of various 2-(substituted phenyl)-1H-imidazoles has been a focal point of research, aiming to develop new therapeutic agents. nih.gov While specific studies on the biological profile of this compound are part of a larger body of work on imidazole derivatives, the general findings suggest its potential as a bioactive molecule. nih.govresearchgate.net

Materials Science and Photophysics: In the realm of materials science, imidazole-based compounds are investigated for their photophysical properties. researchgate.net Derivatives are being explored for applications such as aggregation-induced emission (AIE) luminogens, which are valuable for organic light-emitting diodes (OLEDs) and fluorescent sensors. semanticscholar.org The substitution pattern on the phenyl and imidazole rings can significantly influence the electronic and photophysical characteristics of these molecules. sioc-journal.cnresearchgate.net

Corrosion Inhibition: A notable application of imidazole derivatives is in the prevention of metal corrosion. ijnrd.org Compounds containing the imidazole ring have been shown to act as effective corrosion inhibitors for various metals and alloys, such as mild steel in acidic environments. electrochemsci.orgresearchgate.net Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective layer. The specific substitution on the imidazole ring can modulate the inhibition efficiency. electrochemsci.org

Below is a table summarizing the types of research conducted on imidazole derivatives, which provides context for the potential applications of this compound.

Research AreaFocus of StudyPotential Application of this compoundKey Findings for Related Compounds
Medicinal Chemistry Antimicrobial, Anticancer, Anti-inflammatory ActivityDevelopment of new therapeutic agents.Imidazole derivatives show a broad spectrum of biological activities. nih.govajrconline.orgnih.gov
Materials Science Photophysical Properties, Fluorescence, AIEDevelopment of new materials for OLEDs, sensors.N-methylation and other substitutions can induce AIE properties and alter fluorescence. semanticscholar.org
Corrosion Science Corrosion Inhibition in Acidic MediaUse as a corrosion inhibitor for industrial applications.Imidazole derivatives can act as effective mixed-type corrosion inhibitors for mild steel. researchgate.net

Identification of Current Research Gaps and Challenges

Despite the broad interest in imidazole derivatives, specific and detailed research on this compound is not extensively documented in publicly available literature. This points to several research gaps and challenges.

Key Research Gaps:

Detailed Biological Profiling: While the general class of imidazole derivatives is known for its bioactivity, a comprehensive investigation into the specific antimicrobial, anticancer, and anti-inflammatory properties of this compound is lacking.

Mechanism of Action: For many reported activities of imidazole derivatives, the precise molecular mechanisms remain to be elucidated. nih.gov Understanding how this compound interacts with biological targets is a critical next step.

In-Vivo Studies: Much of the existing research on similar compounds is based on in-vitro assays. mdpi.com To assess the true therapeutic potential, in-vivo studies are necessary to understand the pharmacokinetics and efficacy of the compound in a living organism.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the 3-methylphenyl group and the imidazole core of this specific molecule affect its various properties (biological, photophysical, etc.) has not been thoroughly conducted.

Challenges:

Synthesis Optimization: While methods for synthesizing substituted imidazoles exist, developing more sustainable, efficient, and high-yielding "green" synthesis routes remains a challenge. numberanalytics.com

Complexity of Biological Systems: The multifactorial nature of diseases like cancer makes it challenging to pinpoint the exact contribution of a single compound without extensive and complex biological studies. nih.gov

Toxicity and Side Effects: A significant hurdle in drug development is overcoming toxicity and undesirable side effects. Early and thorough toxicological screening of this compound and its derivatives is essential. nih.gov

Emerging Research Avenues and Prospects for this compound and its Derivatives

The existing body of research on imidazole compounds opens up numerous exciting avenues for the future study of this compound and its derivatives.

Medicinal Chemistry: The most promising prospect lies in drug discovery and development. mdpi.comnumberanalytics.com Future research can focus on:

Targeted Therapies: Designing derivatives that specifically target enzymes or receptors implicated in diseases like cancer or neurodegenerative disorders. numberanalytics.com

Antimicrobial Resistance: Developing novel imidazole-based antimicrobials to combat the growing threat of drug-resistant pathogens. nih.govnumberanalytics.com

Repurposing: Investigating the potential of existing derivatives for new therapeutic applications.

Materials Science: The unique photophysical properties of imidazole derivatives suggest their potential in advanced materials. semanticscholar.org Emerging research could explore:

Advanced OLEDs: Creating more efficient and stable organic light-emitting diodes for displays and lighting.

Chemosensors: Developing sensitive and selective fluorescent sensors for detecting metal ions, environmental pollutants, or biological molecules. researchgate.net

Sustainable Polymers: Investigating the use of imidazole-based compounds in the creation of polymers with high thermal stability and ionic conductivity. numberanalytics.com

Corrosion Inhibition: Further studies can be conducted to optimize the use of this compound as a corrosion inhibitor. This includes:

Synergistic Formulations: Investigating its performance in combination with other known corrosion inhibitors to achieve enhanced protection.

High-Temperature Applications: Evaluating its stability and effectiveness in high-temperature and high-pressure environments relevant to the oil and gas industry.

The following table outlines potential research directions and their expected outcomes.

Emerging AvenueResearch FocusPotential Outcome
Targeted Drug Design Synthesis of derivatives with specific functional groups.Novel drug candidates with improved efficacy and reduced side effects.
Advanced Materials Investigation of photophysical properties of new derivatives.New materials for next-generation electronics and sensors.
Enhanced Corrosion Protection Studying inhibition mechanisms and synergistic effects.More robust and environmentally friendly corrosion inhibitors.

Potential for Interdisciplinary Research Collaborations

The diverse applications of this compound create a fertile ground for interdisciplinary collaborations. The complexity of moving from a chemical compound to a real-world application necessitates the integration of expertise from various fields.

Chemistry and Biology/Medicine: Synthetic chemists can design and create new derivatives, which can then be evaluated by biologists and pharmacologists for their therapeutic potential. This collaboration is crucial for drug discovery, from initial screening to preclinical and clinical trials. researchgate.net

Chemistry and Physics/Materials Science: The development of new materials with specific optical or electronic properties requires a close partnership between chemists who synthesize the molecules and physicists or materials scientists who characterize their properties and fabricate devices. researchgate.netsemanticscholar.org

Chemistry and Engineering: The application of this compound as a corrosion inhibitor would benefit from collaborations between chemists and chemical or mechanical engineers to test its performance under industrial conditions and integrate it into existing corrosion management strategies. electrochemsci.org

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Methylphenyl)-1H-imidazole and its derivatives?

The synthesis typically involves condensation reactions between substituted anilines and aldehydes under acidic or basic conditions. For example, derivatives are synthesized via cyclization of 3-methylbenzaldehyde with ammonium acetate in refluxing acetic acid, followed by purification via column chromatography . Substituent diversity can be introduced by varying aryl aldehydes or optimizing reaction conditions (e.g., solvent polarity, catalyst type) to control regioselectivity .

Q. How can spectroscopic methods confirm the structure and purity of synthesized this compound?

  • 1H/13C NMR : Characteristic imidazole ring protons appear at δ 7.0–7.5 ppm, while the 3-methylphenyl group shows aromatic protons (δ 6.8–7.3 ppm) and a singlet for the methyl group (δ ~2.4 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3100–3300 cm⁻¹) confirm the imidazole backbone .
  • Elemental Analysis : Discrepancies <0.4% between calculated and observed C/H/N ratios validate purity .

Q. What are the primary challenges in isolating this compound derivatives, and how are they addressed?

Byproducts from incomplete cyclization or oxidation require purification via recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradients). Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., excess ammonium acetate) minimizes impurities .

Q. How is the melting point used to assess compound identity and crystallinity?

Sharp melting points (±1°C) correlate with high crystallinity. For example, derivatives with electron-withdrawing substituents exhibit higher melting points due to stronger intermolecular interactions, validated against literature values .

Advanced Research Questions

Q. How do substituent modifications impact the biological activity of this compound derivatives?

Structure-Activity Relationship (SAR) studies show that electron-donating groups (e.g., -OCH₃) enhance antimicrobial activity by increasing membrane permeability, while bulky substituents reduce bioavailability. Docking studies reveal that derivatives with para-substituted aryl groups exhibit stronger binding to fungal CYP51 enzymes .

Q. What challenges arise in the crystallographic refinement of this compound derivatives?

Challenges include handling twinned crystals or high thermal motion in flexible substituents. SHELXL (via the SHELX suite) addresses these by refining anisotropic displacement parameters and applying restraints for disordered regions. For example, monoclinic crystals (space group P2₁/c) require careful handling of β angles and Z′ values to resolve hydrogen-bonding networks .

Q. How can computational chemistry predict the interactions of this compound with biological targets?

Molecular docking (AutoDock Vina, Glide) models ligand-receptor interactions by simulating binding poses. For antifungal derivatives, hydrophobic interactions with the heme pocket of CYP51 and hydrogen bonds to conserved residues (e.g., Tyr131) correlate with experimental IC₅₀ values .

Q. What strategies optimize regioselective functionalization of the imidazole core?

Pd-catalyzed C-H activation enables late-stage diversification. For example, Suzuki-Miyaura coupling at the C2 position introduces aryl/heteroaryl groups with >80% yield using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O . Microwave-assisted reactions further enhance selectivity by reducing side reactions .

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Graph-set analysis (e.g., R₂²(8) motifs) identifies intermolecular N-H···N hydrogen bonds that stabilize crystal packing. Polar substituents (e.g., -NO₂) enhance these interactions, improving thermal stability but reducing solubility .

Q. How can conflicting bioactivity data from different studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurity profiles. Validate results via:

  • Dose-response curves : Confirm IC₅₀ consistency across multiple replicates.
  • Metabolic stability assays : Use liver microsomes to rule out false positives from rapid degradation .

Methodological Resources

  • Synthesis : Condensation reactions (), Pd-catalyzed diversification ().
  • Characterization : SHELX crystallography (), NMR/IR ().
  • Bioactivity : Docking studies (), SAR analysis ().

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Reactant of Route 1
2-(3-Methylphenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(3-Methylphenyl)-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.